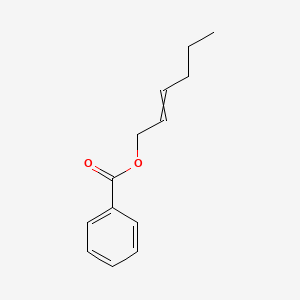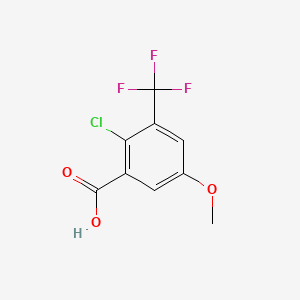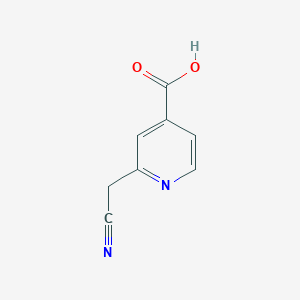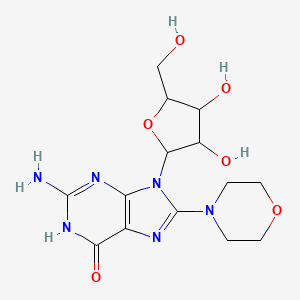
2-Chloro-5-methoxy-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methoxy-3-methylbenzoic acid: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the starting material 2,6-dichlorotoluene, which undergoes methoxylation with sodium methoxide, followed by cyanation and hydrolysis to yield the desired product . Another method involves the nitration of 3-nitro-2-methylbenzoic acid, followed by reduction to form 3-amino-2-methylbenzoic acid, which is then diazotized and methoxylated .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve efficient production.
化学反応の分析
Types of Reactions
2-Chloro-5-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-5-methoxy-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
作用機序
The mechanism of action of 2-Chloro-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-methoxy-5-methylbenzoic acid
- 3-Methoxy-2-methylbenzoic acid
- 3-Chloro-2-methylbenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
2-Chloro-5-methoxy-3-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a chlorine atom, methoxy group, and methyl group on the benzene ring provides distinct properties that differentiate it from other similar compounds .
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
2-chloro-5-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChIキー |
KFVGBISDPJTVKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14774951.png)




![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14774997.png)

![4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14775015.png)



![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)


